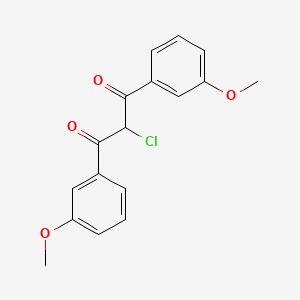
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione is an organic compound with the molecular formula C17H15ClO4 It is a derivative of propane-1,3-dione, where two methoxyphenyl groups and one chlorine atom are substituted
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione typically involves the reaction of 3-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to cyclization to yield the final product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Catalyst: Pyridine or triethylamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), acidic or basic conditions
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran)
Major Products Formed
Substitution: Derivatives with substituted nucleophiles
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Aplicaciones Científicas De Investigación
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
- 2-Chloro-2-fluoro-1,3-bis(4-methoxyphenyl)propane-1,3-dione
Uniqueness
2-Chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione is unique due to the presence of methoxy groups on the phenyl rings, which can influence its reactivity and biological activity. The specific substitution pattern can also affect its solubility and interaction with other molecules, making it distinct from similar compounds.
Propiedades
Número CAS |
832739-63-6 |
|---|---|
Fórmula molecular |
C17H15ClO4 |
Peso molecular |
318.7 g/mol |
Nombre IUPAC |
2-chloro-1,3-bis(3-methoxyphenyl)propane-1,3-dione |
InChI |
InChI=1S/C17H15ClO4/c1-21-13-7-3-5-11(9-13)16(19)15(18)17(20)12-6-4-8-14(10-12)22-2/h3-10,15H,1-2H3 |
Clave InChI |
OTFWBAICUDBIPT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)C(C(=O)C2=CC(=CC=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-{[4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-6-yl]oxy}acetamide](/img/structure/B4794160.png)
![1-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B4794161.png)
![2-[[2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide](/img/structure/B4794165.png)
![2-Methyl-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylic acid](/img/structure/B4794171.png)
METHANONE](/img/structure/B4794175.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4794179.png)

![N-(2,4-dimethylphenyl)-2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4794217.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4794218.png)
![2-(Cinnamylthio)-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4794237.png)
![Benzamide, N-[3-[(2-benzothiazolylthio)methyl]-1H-1,2,4-triazol-5-yl]-](/img/structure/B4794239.png)
![2-[(4-chlorophenoxy)methyl]-5-[4-(diphenylmethyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4794248.png)
![N-[(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B4794252.png)
![ethyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4794257.png)
